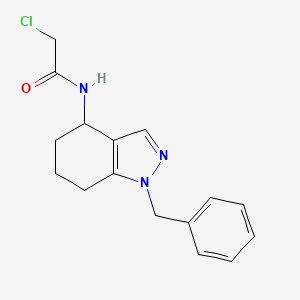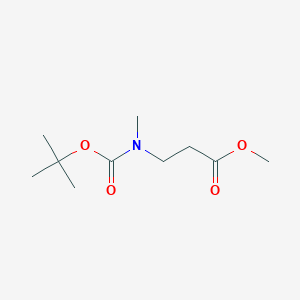![molecular formula C11H13NO3S B2412531 2-(6-Méthoxybenzo[d][1,3]dioxol-5-yl)thiazolidine CAS No. 2034153-37-0](/img/structure/B2412531.png)
2-(6-Méthoxybenzo[d][1,3]dioxol-5-yl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its unique structure, which includes a thiazolidine ring fused with a methoxybenzo[d][1,3]dioxole moiety.
Applications De Recherche Scientifique
2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine derivatives .
Mécanisme D'action
The mechanism of action of 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
- 2-(6-Benzoylbenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine stands out due to its unique combination of a thiazolidine ring and a methoxybenzo[d][1,3]dioxole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(6-methoxy-1,3-benzodioxol-5-yl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-13-8-5-10-9(14-6-15-10)4-7(8)11-12-2-3-16-11/h4-5,11-12H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWNKJQPBGHFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C3NCCS3)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)



![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2412455.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)

![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)
![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide](/img/structure/B2412469.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)
